molecular formula C11H10Cl3N B112547 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride CAS No. 37781-33-2

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Cat. No. B112547
CAS RN: 37781-33-2
M. Wt: 262.6 g/mol
InChI Key: GPLQWAVBVGCDBW-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the type of reaction (e.g., substitution, addition, elimination), and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Antimicrobial and Antifungal Activity

Research indicates that derivatives of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride demonstrate antimicrobial and antifungal properties. For instance, compounds synthesized from chloromethyl isoquinolines, including those related to 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, showed weak antimicrobial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, and Candida albicans (Сурикова et al., 2014). Additionally, secondary and tertiary amines containing 2-chloro-6-methylquinoline, a similar compound, have been synthesized and showed promising antifungal activity (Kumar et al., 2011).

Anticancer Potential

In the context of anticancer research, novel 2-chloromethyl-4(3H)-quinazolinones, which are structurally related to 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, have been identified as key intermediates for developing anticancer agents with 4-anilinoquinazoline scaffolds, showing potential anticancer activity in vitro (Li et al., 2010).

Charge Density Analysis in Molecular Interaction Studies

Charge density distribution studies of compounds including 2-chloro-3-chloromethyl-8-methylquinoline, which bears resemblance to 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, have been conducted. These studies provide insights into Cl···Cl intermolecular interactions, which are crucial in understanding molecular interactions in various chemical contexts (Hathwar & Guru Row, 2010).

Applications in Drug Synthesis

The synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride-related compounds has been explored for creating various drugs. For instance, its derivatives have been used in synthesizing compounds with potential antidepressant and antifungal properties (Kumar et al., 2011).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

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Please consult a qualified professional or refer to relevant academic resources for specific information on a particular compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N.ClH/c1-7-8-4-2-3-5-9(8)14-10(6-12)11(7)13;/h2-5H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLQWAVBVGCDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585809
Record name 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

CAS RN

37781-33-2
Record name 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Degtyarenko, AA Tolmachev, YM Volovenko… - …, 2007 - thieme-connect.com
Condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate in the presence of excess chlorotrimethylsilane was shown to give ethyl 2-…
Number of citations: 14 www.thieme-connect.com

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